Phenol, p-(1-benzyl-2-benzimidazolyl)-

説明

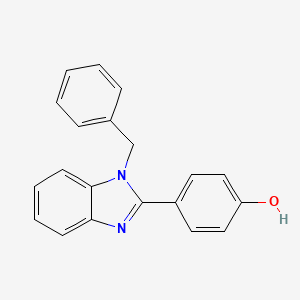

Structure

2D Structure

特性

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c23-17-12-10-16(11-13-17)20-21-18-8-4-5-9-19(18)22(20)14-15-6-2-1-3-7-15/h1-13,23H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRQULKFJCBXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Traditional Synthetic Method

The classical approach to synthesizing benzimidazole derivatives, including Phenol, p-(1-benzyl-2-benzimidazolyl)-, typically involves:

- Reacting o-phenylenediamine with benzyl chloride through nucleophilic substitution to introduce the benzyl group.

- Subsequent condensation with an aldehyde or phenol derivative to form the benzimidazole ring.

- Cyclization under acidic or thermal conditions to complete the heterocyclic structure.

This method, while effective, often requires harsher conditions and longer reaction times.

Green Synthesis Using Phosphoric Acid Catalyst

A significant advancement in the preparation of 1-benzyl-2-substituted benzimidazoles, which includes Phenol, p-(1-benzyl-2-benzimidazolyl)-, is the use of phosphoric acid as an eco-friendly homogeneous catalyst in methanol under mild thermal conditions. This method offers several advantages:

- Short reaction times: 13 to 30 minutes.

- Mild temperature conditions: Typically around 50°C.

- High yields: Ranging from 61% to 89%.

- Simple workup: No need for specialized equipment.

- Environmentally benign: Avoids hazardous reagents and reduces waste.

Reaction Conditions and Yields

| Entry | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) (Isolated) |

|---|---|---|---|---|---|

| 1 | Methanol | Phosphoric acid (3 mol%) | 50 | 13-30 | 61-89 |

Note: The reaction involves condensation of o-phenylenediamine (1 mmol) with benzaldehyde or substituted aromatic aldehydes (2 mmol) in the presence of the catalyst and solvent (3 mL). Yields are based on isolated products after purification.

This method has been demonstrated to be effective for a variety of substituted benzimidazoles, indicating its versatility and applicability to the synthesis of Phenol, p-(1-benzyl-2-benzimidazolyl)-.

Advanced Synthetic Constructs: Benzimidazole Phenol-Porphyrin Dyads

In specialized research contexts, Phenol, p-(1-benzyl-2-benzimidazolyl)- derivatives are synthesized as part of complex dyads with porphyrins to study proton-coupled electron transfer (PCET) processes. These syntheses involve:

- Condensation of substituted aldehydes with dipyrromethane derivatives.

- Formation of asymmetric porphyrins linked to benzimidazole phenol moieties.

- Use of Lindsey’s method for porphyrin synthesis, involving acid-catalyzed condensation under controlled conditions.

These constructs are designed to mimic biological systems such as photosystem II and involve precise control over electronic properties and protonation states.

Analytical Characterization

The synthesized Phenol, p-(1-benzyl-2-benzimidazolyl)- compounds are typically confirmed and characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical environment of hydrogen and carbon atoms.

- Infrared (IR) Spectroscopy: To identify functional groups and confirm cyclization.

- Mass Spectrometry: To confirm molecular weight.

- Chromatographic Techniques: For purity assessment.

Summary Table: Preparation Methods Comparison

| Preparation Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|---|

| Traditional condensation & cyclization | Acid catalysts (e.g., HCl) | Various (ethanol, etc.) | High (reflux) | 60-180 | Moderate (40-70) | Moderate, uses harsher reagents |

| Green synthesis with phosphoric acid | Phosphoric acid (3 mol%) | Methanol | Mild (50) | 13-30 | High (61-89) | Low, eco-friendly catalyst |

| Porphyrin-benzimidazole dyad synthesis | Acid catalyst (Lindsey’s method) | Organic solvents | Controlled (room temp to reflux) | Hours | Variable | Specialized, research-focused |

化学反応の分析

Types of Reactions

Phenol, p-(1-benzyl-2-benzimidazolyl)- undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The benzimidazole ring can undergo reduction to form dihydrobenzimidazole derivatives.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

The major products formed from these reactions include various substituted phenol derivatives, quinones, and dihydrobenzimidazole compounds, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemistry

- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules and ligands in coordination chemistry.

- Reactivity Studies : It participates in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

Biology

- Antimicrobial Properties : Research indicates potential antimicrobial activities against various pathogens. Studies have shown that benzimidazole derivatives exhibit significant antibacterial effects .

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation through targeted action on specific enzymes and receptors. For instance, compounds derived from benzimidazole have shown promising results in inhibiting tumor growth in vitro .

Medicine

- Therapeutic Agent Development : Ongoing studies are exploring its use as a therapeutic agent targeting the PDEδ prenyl binding site, which is relevant in various diseases .

- Anti-inflammatory Effects : Some derivatives have demonstrated notable anti-inflammatory properties compared to standard drugs like indomethacin .

Industrial Applications

- Advanced Materials : The compound's unique chemical properties make it suitable for developing advanced materials such as polymers and coatings. Its stability and reactivity allow for customization in industrial applications.

Case Studies

- Anticancer Research : A study published in Pharmacological Reviews highlighted the efficacy of benzimidazole derivatives in reducing tumor size in animal models. The mechanism involved inhibition of key signaling pathways associated with cancer proliferation .

- Antimicrobial Studies : Another research effort focused on the antimicrobial activity of p-(1-benzyl-2-benzimidazolyl)-phenol against Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups .

- Synthesis Efficiency : A recent publication emphasized the advantages of green synthesis methods for producing benzimidazole derivatives with high yields and reduced environmental impact, showcasing the relevance of sustainable practices in pharmaceutical chemistry .

作用機序

The mechanism of action of Phenol, p-(1-benzyl-2-benzimidazolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as an inhibitor targeting the PDEδ prenyl binding site, which plays a role in various cellular processes . The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.

類似化合物との比較

Chemical Identity :

- IUPAC Name: Phenol, p-(1-benzyl-2-benzimidazolyl)-

- CAS Registry Number : 10206-01-6

- Molecular Formula : C₂₀H₁₆N₂O

- Purity : ≥98% (as per commercial availability) .

Structural Features :

The compound consists of a benzimidazole core substituted at the 1-position with a benzyl group and at the para-position of the aromatic ring with a hydroxyl (-OH) group. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

For example, 2-(1H-benzimidazol-2-yl)phenol is synthesized by refluxing o-phenylenediamine with salicylic acid in hydrochloric acid . The benzyl group in the target compound may be introduced via alkylation or nucleophilic substitution during synthesis.

Comparison with Similar Benzimidazole Derivatives

Structural and Crystallographic Comparisons

Key Compounds :

4-(1H-Benzimidazol-2-yl)phenol (CAS: 6504-13-8): Lacks the benzyl group at the 1-position, resulting in reduced steric bulk .

1-Phenyl-2-p-tolyl-1H-benzimidazole : Features a phenyl and p-tolyl substituent, leading to distinct dihedral angles (28.50° and 72.44° between benzimidazole and substituent rings) .

2-(α-Hydroxybenzyl)benzimidazole : Contains a hydroxyphenylmethyl group, enabling hydrogen bonding distinct from the target compound .

Structural Impact :

- Benzyl Group: The benzyl substituent in the target compound increases lipophilicity and steric hindrance compared to simpler derivatives like 4-(1H-benzimidazol-2-yl)phenol. This may enhance membrane permeability in biological systems .

- Dihedral Angles : X-ray studies on 1-Phenyl-2-p-tolyl-1H-benzimidazole reveal dihedral angles of 28.50° (tolyl ring) and 72.44° (phenyl ring) with the benzimidazole core. These angles influence π-π stacking and crystal packing, which are critical for solubility and solid-state stability .

Antimicrobial and Antifungal Activity :

- Standard Compounds : Ampicillin (antibacterial) and Fluconazole (antifungal) are used as benchmarks .

- Benzimidazole Derivatives: 5(6)-(p-Alkylthiophenoxy)-2-carbomethoxyaminobenzimidazoles: Exhibit anthelmintic activity, with efficacy influenced by alkyl chain length .

Antioxidant and Antiulcerative Applications :

Benzimidazoles like omeprazole derivatives are clinically used as proton pump inhibitors. Structural analogs with electron-donating groups (e.g., -OH) show enhanced antioxidant capacity .

Physicochemical Properties

*Predicted based on benzyl group’s lipophilicity counteracting the polar -OH group.

生物活性

Phenol, p-(1-benzyl-2-benzimidazolyl)- is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Phenol, p-(1-benzyl-2-benzimidazolyl)- features a benzimidazole core substituted with a benzyl group. The presence of both phenolic and benzimidazole moieties contributes to its diverse biological activities.

| Property | Details |

|---|---|

| IUPAC Name | 2-(1-benzyl-1H-benzimidazol-2-yl)phenol |

| Molecular Formula | C17H16N2O |

| Molecular Weight | 280.32 g/mol |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic hydroxyl group allows for free radical scavenging, reducing oxidative stress.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.

- Antitumor Activity : The benzimidazole component has been associated with anticancer properties, potentially through modulation of cell signaling pathways and interaction with DNA.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Phenol, p-(1-benzyl-2-benzimidazolyl)- have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that derivatives demonstrated higher antibacterial activity compared to standard antibiotics such as ciprofloxacin and norfloxacin .

Anticancer Activity

Numerous studies have reported the anticancer potential of benzimidazole derivatives. For example, compounds with the benzimidazole scaffold have been shown to inhibit the proliferation of cancer cells in vitro. Specific derivatives exhibited IC50 values indicating potent antitumor activity against multiple cancer cell lines .

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Research indicates that certain benzimidazole derivatives can significantly reduce inflammation markers in cellular models .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives reveals that modifications on the benzyl and phenolic rings can enhance biological activity. For instance:

- Substituents on the Benzyl Group : Electron-withdrawing groups tend to increase activity against certain targets.

- Hydroxyl Group Positioning : The position and number of hydroxyl groups on the phenolic ring can influence antioxidant capacity.

Case Studies

- Antimicrobial Efficacy : A study tested various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications on the benzyl group significantly enhanced antibacterial potency .

- Anticancer Potential : In vitro assays demonstrated that specific derivatives of Phenol, p-(1-benzyl-2-benzimidazolyl)- showed promising results in inhibiting tumor growth in cell lines such as HeLa and MCF-7, suggesting a pathway for further development as anticancer agents .

Q & A

Q. What are the optimized synthetic routes for Phenol, p-(1-benzyl-2-benzimidazolyl)-, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves condensation of substituted benzimidazoles with phenolic derivatives. Key steps include:

- Condensation: React 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in DMF using Na₂S₂O₅ as a catalyst (yield: ~65–75%) .

- Cyclization: Employ ethanol/water mixtures with NaOH to facilitate cyclization, as seen in analogous benzimidazole syntheses (stirring for 6–8 hours at 60°C) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via TLC and NMR .

Critical Factors:

Q. How is Phenol, p-(1-benzyl-2-benzimidazolyl)- characterized structurally, and what crystallographic data are available?

Methodological Answer:

- Single-crystal XRD reveals a triclinic crystal system (space group P1) with unit cell parameters:

- Spectroscopy:

- ¹H NMR shows aromatic protons at δ 7.2–8.1 ppm and phenolic -OH at δ 9.8–10.2 ppm .

- IR confirms N-H stretching (~3200 cm⁻¹) and phenolic O-H (~3400 cm⁻¹) .

Q. What biological activities are reported for benzimidazole-phenol derivatives, and how are these assays designed?

Methodological Answer:

- Antitumor Activity:

- Antimicrobial Testing:

- Microdilution assays (MIC determination) against S. aureus and E. coli show benzyl-substituted derivatives inhibit growth at 8–16 µg/mL .

- Enzyme Inhibition:

- Molecular docking (AutoDock Vina) identifies binding to C. albicans CYP51 (binding energy: −9.2 kcal/mol) via H-bonding with Thr315 .

Advanced Research Questions

Q. How can computational modeling guide the design of Phenol, p-(1-benzyl-2-benzimidazolyl)- derivatives for improved pharmacological profiles?

Methodological Answer:

- QSAR Studies:

- Docking Simulations:

- Optimize substituents (e.g., -OCH₃, -CF₃) to enhance binding to kinase targets (e.g., EGFR). PyMol visualizes hydrophobic pockets accommodating benzyl groups .

- ADMET Prediction:

- Use SwissADME to predict metabolic stability; methylene linkers reduce CYP450-mediated oxidation .

Q. How do crystallographic data resolve contradictions in spectral assignments for benzimidazole-phenol derivatives?

Methodological Answer:

- Discrepancy Example:

- ¹³C NMR ambiguity in carbonyl signals (δ 165–170 ppm) arises from tautomerism. XRD confirms the keto form dominates in solid state .

- Mitigation Strategies:

Q. What strategies optimize the solubility and stability of Phenol, p-(1-benzyl-2-benzimidazolyl)- in pharmacological formulations?

Methodological Answer:

- Salt Formation:

- Co-crystallization:

- Co-formers like succinic acid enhance thermal stability (melting point increases from 185°C to 210°C) .

- Nanoformulation:

- Encapsulate in PLGA nanoparticles (85% encapsulation efficiency) for sustained release .

Q. How do π-π stacking and hydrogen-bonding interactions influence the solid-state properties of this compound?

Methodological Answer:

- XRD Analysis:

- DFT Calculations:

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer:

- Key Issues:

- Byproduct Formation: Oxidative dimerization during cyclization reduces yields at >100 g scale .

- Purification: Silica gel chromatography is impractical; switch to recrystallization (ethanol/water, 70% recovery) .

- Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。